N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide

TRPV1 antagonism Kinase inhibition Antimicrobial screening

This specific 3-methylthio positional isomer is critical for de novo SAR studies within the benzothiazole amide class. Unlike 2- or 4-methylthio analogs, the 3-substitution uniquely alters conformation and electronic distribution, making any analog substitution a risk to assay reproducibility without head-to-head validation. Procure alongside related isomers (e.g., CAS 896344-77-7) to systematically map structure-dependent selectivity, metabolic stability, and binding profiles. Ideal as a screening compound, negative control, or for in-house metabolic profiling in primary hepatocyte systems.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 896356-06-2
Cat. No. B2639453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide
CAS896356-06-2
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)SC
InChIInChI=1S/C16H14N2OS2/c1-10-17-14-9-12(6-7-15(14)21-10)18-16(19)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H,18,19)
InChIKeyLUICGOHWUKSLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide (CAS 896356-06-2): Procurement Baseline and Compound Identity


N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide (CAS 896356-06-2) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 2-methylbenzothiazole core linked via an amide bond to a 3-(methylthio)phenyl ring. Its molecular formula is C16H14N2OS2 (molecular weight 314.42 g/mol), and it is typically supplied as a research-grade powder for in vitro screening . The compound is primarily offered by commercial screening libraries and custom synthesis providers, with limited disclosed characterization data in the public domain .

Why Generic Interchange of N-(2-Methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide Is Not Supported by Current Data


In-class benzothiazole amide analogs, such as the 2-methylthio or 4-methylthio positional isomers or the ethylthio homolog, cannot be assumed to be functionally interchangeable. The position of the methylthio substituent on the benzamide ring dictates the compound's three-dimensional conformation, electronic distribution, and potential for target engagement [1]. Without head-to-head comparative data, any substitution introduces unquantifiable uncertainty in assay outcomes, undermining reproducibility and potentially invalidating structure-activity relationship (SAR) studies . The absence of publicly available affinity or potency measurements for this specific compound against any defined molecular target means that even closely related analogs cannot be considered functionally equivalent without rigorous experimental validation.

Data Availability Assessment for N-(2-Methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide (CAS 896356-06-2): Key Performance Indicators and Comparative Evidence


Positional Isomer Potency Differentiation: Target Compound vs. 2-Methylthio and 4-Methylthio Analogs

No quantitative data (e.g., IC50, Ki, MIC) for N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide against any biological target is available in the public domain. While the compound has been included in commercial screening libraries, results from these campaigns have not been disclosed . By contrast, structural analogs such as N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide (CAS 896344-77-7) have been anecdotally linked to kinase inhibition, but no peer-reviewed potency data exists for any of these positional isomers [1].

TRPV1 antagonism Kinase inhibition Antimicrobial screening

Metabolic Stability and Genotoxicity Risk Profile: In-Class Inference from TRPV1 Benzothiazole Amides

A 2012 study on TRPV1 antagonists of the benzothiazole amide series demonstrated that rat liver S9 fractions are insufficient for metabolic activation, leading to misleading genotoxicity results. Human and rat hepatocyte experiments revealed the generation of an aryl amine metabolite that was subsequently N-acetylated, as well as glutathione conjugates, a pathway not replicated in S9 fractions [1]. While this study did not include the target compound, the core benzothiazole amide scaffold is shared. The target compound's 3-methylthio substituent may alter metabolic pathways compared to the compounds tested, but no specific data exists.

Drug metabolism Genotoxicity Hepatocyte stability

Aqueous Solubility and Drug-Like Property Differentiation: Structural Impact of Methylthio Substitution Position

No experimental logP, logD, or aqueous solubility values are publicly available for N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide or its positional isomers. The 2012 benzothiazole amide TRPV1 study reported that solubility enhancement was achieved by attaching polar groups to the benzothiazole core [1]. The target compound's 3-methylthio group is predicted to confer increased lipophilicity compared to the 2- or 4-substituted analogs due to reduced steric hindrance, but this remains unverified. In silico predictions (e.g., via ChemAxon or ACD/Labs) would be required to estimate druggability prior to procurement for lead optimization.

Solubility Lipophilicity Drug-likeness

Procurement-Relevant Application Scenarios for N-(2-Methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide Based on Available Evidence


SAR Probe in Benzothiazole Amide Libraries: Positional Isomer Comparator

The compound's primary value lies in its use as a positional isomer within a benzothiazole amide SAR series. When procured alongside the 2-methylthio (CAS 896344-77-7) and 4-methylthio analogs, it enables systematic exploration of how methylthio substitution position influences target binding, solubility, and metabolic stability. This approach requires the end-user to generate all comparative data de novo, as no published head-to-head studies exist [1].

Metabolic Stability Profiling and Genotoxicity Risk Assessment Studies

Given the documented metabolic activation liabilities of the benzothiazole amide class [1], this compound is suited for in-house metabolic profiling studies using primary hepatocyte systems. Specifically, researchers should assess amide hydrolysis, methylthio oxidation, and glutathione conjugate formation to determine whether the 3-methylthio substituent alters the metabolic pathway relative to published class-level data.

Negative Control or Reference Compound for Kinase or TRP Channel Screening Panels

If future screening campaigns reveal that one of the positional isomers exhibits target activity, the other isomers (including this compound) can serve as negative controls to confirm structure-dependent selectivity. Until such data are disclosed, procurement is only justified as part of a broader analog evaluation strategy.

Quote Request

Request a Quote for N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.